4,4'-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol)
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Overview
Description
4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a heptane backbone and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a heptane-based precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(3S,5R)-3,5-Dihydroxyheptane-1,7-diyl]bis(2-methoxyphenol)
- 9,9,-Di(3,4-dihydroxyphenyl)fluorene
Uniqueness
4,4’-(3,5-Dihydroxyheptane-1,7-diyl)bis(benzene-1,2-diol) is unique due to its specific arrangement of hydroxyl groups and the heptane backbone, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLCJIHILFMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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